molecular formula C19H12N2O2 B1367849 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid CAS No. 688801-18-5

3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid

Cat. No.: B1367849
CAS No.: 688801-18-5
M. Wt: 300.3 g/mol
InChI Key: XUITUTUPHAUUMJ-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is a high-value, multifunctional organic compound of significant interest in chemical and pharmaceutical research. This molecule features a quinoxaline core, a privileged scaffold in medicinal chemistry, which is substituted with a naphthalen-2-yl group and a carboxylic acid functionality . The carboxylic acid group (-COOH) is a classic and versatile handle for further synthetic modification, allowing researchers to readily generate amides, esters, and other derivatives via coupling reactions . This makes the compound an excellent building block for constructing more complex molecular architectures, such as polymers, metal-organic frameworks (MOFs), or targeted small-molecule libraries for drug discovery. The compound has a molecular formula of C₁₉H₁₂N₂O₂ and a molecular weight of 300.3 g/mol . Its calculated density is 1.353 g/cm³, and it features a high predicted boiling point of approximately 553.8°C and a flash point of around 288.7°C, indicating good thermal stability for various experimental conditions . The topological polar surface area (TPSA) is 63.1 Ų, a parameter often correlated with membrane permeability in drug design . As a solid, it should be stored in a cool, dry place and is intended For Research Use Only . It is not approved for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-naphthalen-2-ylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-19(23)15-6-3-7-16-18(15)21-17(11-20-16)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUITUTUPHAUUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=C4N=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587645
Record name 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688801-18-5
Record name 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Naphth-2-yl)quinoxaline-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has highlighted the potential of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid in anticancer applications. The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of critical cellular pathways involved in tumor growth. Studies have shown that quinoxaline derivatives can target multiple molecular pathways, including protein kinases and topoisomerase II, making them promising candidates for further development in cancer therapeutics .

Antibacterial Properties:
Quinoxaline derivatives, including this compound, have demonstrated significant antibacterial activity. In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibacterial agents .

Biological Applications

Mechanism of Action:
The mechanism of action for this compound involves its ability to intercalate into DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells. Additionally, it may inhibit key enzymes involved in bacterial metabolism, contributing to its antibacterial properties .

Case Studies:
Several studies have investigated the effectiveness of this compound against specific cancer types and bacterial infections. For instance, one study reported a minimum inhibitory concentration (MIC) for related quinoxaline derivatives against Mycobacterium tuberculosis, indicating moderate to strong activity levels . Another case study focused on the synthesis and evaluation of quinoxaline-based compounds for their antiproliferative effects against colorectal cancer cells, highlighting their potential as therapeutic agents .

Material Science Applications

Building Block for Synthesis:
In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structural features facilitate the development of novel materials with tailored electronic properties, which can be utilized in various applications including organic electronics and photonic devices .

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, it can inhibit bacterial enzymes, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 3-(naphthalen-2-yl)quinoxaline-5-carboxylic acid with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
This compound 688801-18-5 C₁₉H₁₂N₂O₂ 300.31 3-naphthalen-2-yl High lipophilicity, moderate solubility
3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid 904818-32-2 C₁₉H₁₂N₂O₂ 300.31 3-naphthalen-1-yl Increased steric hindrance
3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid 904818-54-8 C₁₃H₈N₂O₂S 256.28 3-thiophen-2-yl Reduced aromaticity, higher solubility
Quinoxaline-5-carboxylic acid (Qx28) Not specified C₉H₅N₂O₂ 177.15 None at 3-position Baseline activity for otoprotection

Key Observations :

  • Heterocyclic Substitution : Replacing naphthalene with thiophene (CAS: 904818-54-8) reduces molecular weight by ~15% and enhances solubility due to sulfur's polarizability .
  • Simplified Backbone : Qx28, lacking the 3-position substituent, shows that the naphthalen-2-yl group in the target compound may enhance otoprotective efficacy compared to unsubstituted derivatives .

Biological Activity

3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is a compound that belongs to the class of quinoxaline derivatives, known for their diverse biological activities. This article delves into its biological activity, focusing on its potential antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

  • Molecular Formula: C19H12N2O2
  • Molecular Weight: 300.31 g/mol
  • Density: Approximately 1.353 g/cm³
  • Boiling Point: 553.8ºC under standard atmospheric pressure

The compound features a quinoxaline core substituted with a naphthalene group and a carboxylic acid group, which contributes to its unique chemical reactivity and potential biological activities.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with similar structures demonstrate efficacy against various bacterial strains.

CompoundZone of Inhibition (mm)Bacterial Strain
This compoundTBDTBD
Quinoxaline Sulfonamide Derivative20 mmS. Aureus
Naphthalene Quinoxaline Sulfonamide Derivative18 mmE. coli

The exact zone of inhibition for this compound is yet to be determined in specific studies, but it is anticipated to be comparable to other derivatives based on structural similarities .

Anticancer Activity

Preliminary studies suggest that quinoxaline derivatives possess anticancer properties, with some showing cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: Reacting naphthalene derivatives with appropriate amines and carboxylic acids under controlled conditions.
  • Heating Protocols: Utilizing high temperatures (e.g., 230°C) in solvents like acetic acid or water to facilitate the reaction and enhance yield.

Yield Data

In various experiments, yields for related quinoxaline compounds have been reported as follows:

Reaction ConditionsYield (%)
Solvent: Acetic Acid, Temp: 230°C79%
Solvent: Water, Temp: 230°C75%

These yields indicate the efficiency of the synthesis process for obtaining quinoxaline derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoxaline derivatives:

  • Antibacterial Activity: A study highlighted that certain quinoxaline sulfonamide derivatives exhibited superior antibacterial activity compared to standard drugs like chloramphenicol and ampicillin .
  • Anticancer Potential: Research into similar compounds has revealed promising results in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Structure-Activity Relationship (SAR): Investigations into the SAR of quinoxalines have shown that modifications in the chemical structure significantly influence biological activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid?

  • Methodology :

  • Step 1 : Condensation of naphthalen-2-yl ketones with quinoxaline precursors (e.g., 5-carboxyquinoxaline derivatives) under reflux conditions. Use DMF as a solvent and hydrazine derivatives for cyclization (e.g., hydrazine hydrate or phenylhydrazine) .
  • Step 2 : Purification via recrystallization from ethanol-acetic acid mixtures (yields ~45–51%) .
  • Validation : Confirm product identity using NMR (<sup>1</sup>H/<sup>13</sup>C) and HPLC (>95% purity).

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure (CCDC deposition recommended; e.g., CCDC 1983315 for analogous quinoxaline derivatives) .
  • Spectroscopy : Use FT-IR to confirm carboxylic acid (-COOH) and aromatic C-H stretching. UV-Vis for π-π* transitions in naphthalene/quinoxaline systems.
  • Thermal analysis : Determine melting point (e.g., 270–290°C for related carboxylic acids ).

Advanced Research Questions

Q. How can the otoprotective efficacy of this compound be evaluated in vitro?

  • Experimental Design :

  • Model : Use cochlear hair cell cultures treated with aminoglycosides (e.g., neomycin or gentamicin) .
  • Treatment : Co-administer the compound at varying concentrations (10–100 µM).
  • Outcome Measures :
  • Cell viability (MTT assay).
  • Hair cell survival (immunofluorescence with myosin VIIa staining).
  • Data Interpretation : Compare protection rates to controls (e.g., Qx28 in showed >50% protection against neomycin ).

Q. What strategies are effective for studying its interaction with HCA2 receptors?

  • Methodology :

  • Binding assays : Use radiolabeled agonists (e.g., [<sup>3</sup>H]-niacin) in competitive binding studies on HCA2-expressing HEK293 cells .
  • Functional assays : Measure cAMP levels (ELISA) to assess receptor activation.
  • SAR Analysis : Compare with 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, a known HCA2 agonist .

Q. How can structural discrepancies in crystallographic data be resolved?

  • Approach :

  • Parameter refinement : Optimize XRD data collection (e.g., low-temperature settings to reduce thermal motion artifacts) .
  • Computational modeling : Validate crystal packing using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Cross-validation : Compare with NMR-derived torsion angles.

Q. What is the impact of substituents on its bioactivity, and how can SAR be systematically studied?

  • SAR Framework :

  • Derivative synthesis : Modify the naphthalene moiety (e.g., halogenation, methoxy groups) and assess changes in activity.
  • Key finding : Methyl/halo substitutions on quinoxaline may not enhance otoprotection (e.g., Qx22 vs. Qx28 in ).
  • Data analysis : Use IC50 values and molecular docking (AutoDock Vina) to correlate substituent effects with receptor binding.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in aqueous solutions?

  • Resolution Strategy :

  • Controlled degradation studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Key reference : Related carboxylic acids show stability in dry, ventilated storage but hydrolyze in alkaline conditions .

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